6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 148050-74-2
VCID: VC21143593
InChI: InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15)
SMILES: COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS No.: 148050-74-2

Cat. No.: VC21143593

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid - 148050-74-2

Specification

CAS No. 148050-74-2
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
IUPAC Name 6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid
Standard InChI InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15)
Standard InChI Key QJLPMQHRISPJEE-UHFFFAOYSA-N
SMILES COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC
Canonical SMILES COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS Number: 148050-74-2) is an organic compound belonging to the indene derivative family . This compound features a dihydroindene core structure with two methoxy groups at positions 6 and 7, a ketone group at position 1, and a carboxylic acid group at position 4 . The systematic nomenclature classifies it as a carboxylic acid with a fused ring system, specifically a substituted dihydro-1H-indene with oxo and methoxy functional groups.

Molecular Properties

The molecular formula of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is C₁₂H₁₂O₅, with a calculated molecular weight of 236.22 g/mol . The compound contains several functional groups including two methoxy groups (-OCH₃), one ketone (C=O), and one carboxylic acid (-COOH), all attached to the indene ring system. The presence of these functional groups contributes to its chemical reactivity and potential for biological interactions.

Structural Analogs

This compound shares structural similarities with 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 148050-69-5), differing only in the substitution of hydroxyl groups with methoxy groups at positions 6 and 7 . This hydroxylated analog has a molecular formula of C₁₀H₈O₅ and a molecular weight of 208.17 g/mol . The structural relationship between these compounds suggests potential similarities in their chemical behavior, while the difference in functional groups likely impacts their solubility, reactivity, and biological properties.

Physical and Chemical Properties

Physical Characteristics

Based on the available data, 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has a predicted boiling point of approximately 454.4±45.0°C and an estimated density of 1.345±0.06 g/cm³ . These values, although predicted rather than experimentally determined, provide insight into the compound's thermal stability and physical state under standard conditions. The compound is likely to exist as a solid at room temperature, consistent with other carboxylic acids of similar molecular weight and structure.

Spectroscopic Properties

While specific spectroscopic data for this exact compound is limited in the search results, its structure suggests characteristic spectral features. The presence of aromatic rings, methoxy groups, ketone, and carboxylic acid functionalities would produce distinctive signals in NMR spectroscopy. Specifically, the methoxy groups would typically appear as singlets in the ¹H NMR spectrum at approximately 3.8-4.0 ppm, while the carboxylic acid proton would appear downfield at around 12-13 ppm . In IR spectroscopy, characteristic absorption bands would likely be observed for the carbonyl stretching of both the ketone and carboxylic acid functions, as well as C-O stretching from the methoxy groups.

Chemical Reactivity

The chemical reactivity of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation. The ketone group can undergo nucleophilic addition reactions, reduction, and condensation reactions. The methoxy groups, being relatively stable ethers, primarily contribute to the compound's solubility and potential for hydrogen bonding interactions rather than participating directly in most chemical reactions.

Table 1: Physical and Chemical Properties of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

PropertyValueStatus
Molecular FormulaC₁₂H₁₂O₅Confirmed
Molecular Weight236.22 g/molCalculated
CAS Number148050-74-2Confirmed
Boiling Point454.4±45.0°CPredicted
Density1.345±0.06 g/cm³Predicted
Physical StateSolid (presumed)Inferred
SolubilityLikely soluble in polar organic solventsInferred from structure

Biological Activity and Applications

Related Compound Activities

Interestingly, a structurally related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has demonstrated significant antiproliferative activity in diethylnitrosamine-induced hepatocarcinogenic rats . This compound was shown to have protective effects on the liver, restoring the arrangement of liver tissues to normal proportions . While M1 contains a different heterocyclic core structure (isoquinoline versus indene), the shared presence of 6,7-dimethoxy substitution pattern and a carboxylic acid group suggests potential for similar biological interactions for our target compound.

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesKnown Activities
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acidC₁₂H₁₂O₅236.22 g/molBase compoundNot extensively documented
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acidC₁₀H₈O₅208.17 g/molHydroxyl groups instead of methoxy groupsNot extensively documented
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidDifferent core structureNot specifiedIsoquinoline core instead of indeneAntiproliferative activity in hepatocarcinogenic rats

Research Status and Future Directions

Gaps in Knowledge

Several significant knowledge gaps exist regarding this compound:

  • Validated synthetic routes and optimization of synthesis conditions

  • Detailed spectroscopic characterization (NMR, IR, MS data)

  • Experimental determination of physical properties rather than predicted values

  • Biological activity screening and evaluation

  • Structure-activity relationship studies comparing this compound with its hydroxylated analog

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